What are the chemical properties of 2,4,5-Trimethyl-3-oxazoline?
What are the chemical properties of 2,4,5-Trimethyl-3-oxazoline?
An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-3-oxazoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
2,4,5-Trimethyl-3-oxazoline is a heterocyclic compound of significant interest, primarily recognized for its role as a potent aroma and flavor agent.[1][2] Found naturally in a variety of cooked and roasted foods, its distinct musty, nutty, and slightly woody aroma contributes significantly to the sensory profile of products like beef, chicken, and peanuts.[1][3] Beyond its organoleptic properties, its chemical structure—a five-membered ring containing both nitrogen and oxygen, with a characteristic endocyclic imine bond—presents a unique platform for chemical transformations. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and established applications, offering a foundational resource for professionals engaged in organic synthesis, food chemistry, and materials science.
Compound Identification and Nomenclature
2,4,5-Trimethyl-3-oxazoline is systematically identified by several names and registry numbers, ensuring clarity in scientific literature and chemical inventories.
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Systematic IUPAC Name: 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole[4][5]
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Common Synonyms: 2,5-Dihydro-2,4,5-trimethyloxazole, Peanut Oxazole[4]
The structure consists of an oxazoline ring with methyl groups substituted at positions 2, 4, and 5. The designation "3-oxazoline" (or Δ³-oxazoline) specifies the location of the double bond between the nitrogen at position 3 and the carbon at position 4. The molecule exists as a mixture of cis and trans diastereomers due to the relative stereochemistry of the methyl groups at positions 4 and 5.[8]
Physicochemical Properties
The physical and chemical properties of 2,4,5-Trimethyl-3-oxazoline are critical for its application as a flavor and fragrance component, as well as for its handling and storage in a laboratory setting. Quantitative data are summarized in Table 1.
The compound presents as a yellow-orange liquid with a powerful and complex odor profile described as musty, nutty, green, and woody.[1][4] It is soluble in organic solvents like alcohol and fixed oils but is generally reported as insoluble in water.[1][3] However, some sources indicate solubility in specific aqueous systems, such as with propylene glycol.[1]
Table 1: Physicochemical Data for 2,4,5-Trimethyl-3-oxazoline
| Property | Value | Source(s) |
| Appearance | Yellow-orange liquid | [1][4] |
| Boiling Point | 125.0 - 127.0 °C (at 760 mm Hg) | [4] |
| Density | 0.913 - 0.920 g/cm³ | [4] |
| Refractive Index | 1.413 - 1.421 | [4] |
| Water Solubility | Insoluble | [1][3] |
| LogP (calc.) | 1.72 | [9] |
| FEMA Number | 3525 | [4][10] |
| JECFA Number | 1559 | [4][10] |
Spectroscopic Profile
Characterization of 2,4,5-Trimethyl-3-oxazoline relies on standard spectroscopic techniques.
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Mass Spectrometry (MS): GC-MS is a primary method for identifying this volatile compound in food matrices. The electron ionization mass spectrum is available in spectral databases like the NIST WebBook and SpectraBase, providing a definitive fingerprint for identification.[5][11] The compound has a molecular weight of 113.1576 and an exact mass of 113.084064 g/mol .[5][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While public databases extensively feature the related aromatic compound 2,4,5-trimethyloxazole, detailed experimental ¹H and ¹³C NMR data for the 3-oxazoline isomer are less accessible.[12] However, based on the structure, one would expect:
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¹H NMR: Signals corresponding to the three methyl groups, as well as two methine protons at the C4 and C5 positions of the ring. The chemical shifts and coupling patterns would be diagnostic for the specific diastereomers (cis/trans).
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¹³C NMR: Resonances for the three distinct methyl carbons, the two methine carbons, and the characteristic sp²-hybridized imine carbon (C=N) at a downfield shift.
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-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=N stretching vibration of the imine group, typically appearing in the 1650-1690 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations would also be prominent.
Chemical Reactivity and Synthetic Pathways
The reactivity of 2,4,5-Trimethyl-3-oxazoline is governed by the functional groups within its heterocyclic scaffold, namely the endocyclic imine and the ether linkage.
Synthesis of the 3-Oxazoline Core
The synthesis of substituted 3-oxazolines is an area of active research in organic chemistry.[13] One modern and efficient approach involves the domino reaction between 2H-azirines and a ketone, such as acetone.[13] This method demonstrates high chemodivergence; in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH), acetone acts as an electrophile, leading to the formation of the 3-oxazoline ring system.[13] This acid-catalyzed pathway underscores the importance of controlling reaction conditions to direct the outcome toward the desired heterocyclic core.
Caption: General workflow for the acid-catalyzed synthesis of 3-oxazolines.
Hydrolysis of the Oxazoline Ring
The imine (azomethine) group in the 3-oxazoline ring is susceptible to hydrolysis under acidic conditions. This reaction is a critical consideration for its stability in acidic food matrices or during certain chemical transformations. The mechanism involves the protonation of the imine nitrogen, which enhances the electrophilicity of the adjacent carbon. Subsequent nucleophilic attack by water leads to the formation of a hemiaminal intermediate, which then undergoes ring cleavage to yield an N-acylated amino alcohol derivative. This reactivity is a known pathway for related oxazoline systems and is leveraged in synthetic chemistry for the controlled functionalization of molecules.[14]
Caption: Conceptual pathway for the acid-catalyzed hydrolysis of the 3-oxazoline ring.
Potential for Cycloaddition Reactions
The C=N double bond in the 3-oxazoline ring can potentially participate in cycloaddition reactions, a cornerstone of modern organic synthesis for building complex molecular architectures.[15][16] For instance, oxazolines can act as dienophiles in Diels-Alder reactions with suitable dienes.[15] Furthermore, reactions with highly reactive dienophiles such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) have been shown to proceed via a formal [3+2] cycloaddition with related oxazole systems.[16] This reactivity opens avenues for using 2,4,5-trimethyl-3-oxazoline as a building block for novel heterocyclic compounds, although specific studies on this substrate are not widely reported.
Applications in Research and Industry
The primary application of 2,4,5-Trimethyl-3-oxazoline is in the food and fragrance industries.
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Flavoring Agent: It is recognized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[4][10] It is used to impart or enhance meaty, nutty, roasted, and cocoa-like flavors in a wide range of products, including soups, baked goods, and meat products.[1][17] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[4][18]
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Fragrance Chemical: In perfumery, it contributes a fresh, clean, and slightly green-woody scent.[2] Its stability and diffusion properties make it a valuable component in fine fragrances, personal care products like lotions and shampoos, and home care items such as detergents and air fresheners.[2]
Safety and Handling
From a laboratory and industrial standpoint, proper handling of 2,4,5-Trimethyl-3-oxazoline is essential.
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Hazard Identification: According to the Globally Harmonized System (GHS), the compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][6]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[6]
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Handling and Storage: The compound should be handled in a well-ventilated area.[6] It is sensitive to air and should be stored in a tightly sealed container in a cool, dry place, away from heat, sparks, and open flames.[2][6] It is incompatible with strong oxidizing agents.[6]
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Toxicity: The acute oral toxicity is relatively low, with a reported LD50 in mice of 4840 mg/kg.[1][9]
Conclusion
2,4,5-Trimethyl-3-oxazoline is a multifaceted heterocyclic compound whose chemical properties are integral to its function and potential. While its primary role is as a key aroma and flavor molecule, its underlying chemistry—characterized by the reactive imine bond within the oxazoline ring—presents opportunities for further synthetic exploration. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe use, whether in the formulation of consumer products or as a precursor in advanced organic synthesis.
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